n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine

Description

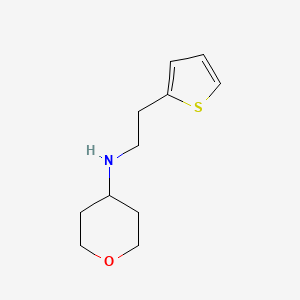

N-(2-(Thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine is a bicyclic amine derivative featuring a tetrahydro-2H-pyran-4-amine core substituted with a 2-(thiophen-2-yl)ethyl group. Thiophene moieties are known to enhance π-π interactions and metabolic stability in drug design, while the tetrahydro-2H-pyran ring contributes to conformational rigidity and solubility .

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

N-(2-thiophen-2-ylethyl)oxan-4-amine |

InChI |

InChI=1S/C11H17NOS/c1-2-11(14-9-1)3-6-12-10-4-7-13-8-5-10/h1-2,9-10,12H,3-8H2 |

InChI Key |

CBHGELKPVKBZGD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NCCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-ethylamine and tetrahydro-2H-pyran-4-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.

Automated Purification Systems: These systems ensure the efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Substitution: The amine group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may involve the use of halogenating agents or nucleophiles to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Scientific Research Applications

- Chemistry N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride is used as a building block in synthesizing complex molecules, especially in developing heterocyclic compounds.

- Biology This compound is investigated as a bioactive molecule in various biological assays.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Industry It is utilized in producing specialty chemicals and materials like organic semiconductors and corrosion inhibitors.

This compound hydrochloride is of interest in medicinal chemistry because of its potential biological activities.

Case Studies:

- Neuroprotective Effects: Studies on related tetrahydropyran derivatives have shown neuroprotective effects on neuronal cell lines, reducing oxidative stress markers and improving cell viability under neurotoxic conditions.

- Antidepressant Activity: Research suggests that similar compounds may have antidepressant potential by enhancing serotonergic transmission through selective serotonin reuptake inhibition.

- Anticancer Properties: Preliminary studies indicate that tetrahydropyran derivatives exhibit cytotoxic effects against cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.

Mechanism of Action

The mechanism of action of N-(2-(Thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the tetrahydro-2H-pyran-4-amine scaffold significantly influence molecular weight, lipophilicity, and bioactivity. Key analogs include:

Key Observations :

- Compared to N-methyl derivatives, the target compound’s molecular weight (~211.32) is higher but remains within drug-like space (MW < 500) .

Physicochemical and Structural Insights

- Conformational Rigidity : The tetrahydro-2H-pyran ring reduces rotational freedom, which could enhance receptor selectivity compared to flexible aliphatic amines .

Biological Activity

N-(2-(Thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine is a novel compound characterized by its unique structure, which combines a thiophene ring with a tetrahydropyran moiety. This structural combination is believed to impart distinct biological activities that are currently being explored in various research contexts.

The molecular formula of this compound is CHNOS, with a molecular weight of 211.32 g/mol. The compound features a tetrahydropyran ring substituted at the nitrogen atom with a 2-(thiophen-2-yl)ethyl group, contributing to its potential biological activities and chemical versatility in organic synthesis .

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The compound’s binding affinity to specific neurotransmitter receptors is of particular interest, as it could modulate neurological functions. Additionally, its interactions with microbial systems may provide insights into its antimicrobial efficacy .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Initial investigations have suggested that the compound may exhibit antimicrobial properties, although detailed studies are required to elucidate its efficacy against specific pathogens.

- Neurotransmitter Modulation : The compound's potential interaction with neurotransmitter receptors could lead to applications in treating neurological disorders.

- Enzyme Inhibition : There is ongoing research into the compound's ability to inhibit specific enzymes, which could have implications for drug development.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Thiophen-2-yl)ethylamine | CHNS | Simple amine structure without cyclic components |

| N-Methyltetrahydro-2H-pyran-4-amine | CHNO | Lacks thiophene; simpler structure focused on tetrahydropyran |

| N-(Thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amines | CHClNOS | Contains similar tetrahydropyran structure but modified by chlorine |

This compound stands out due to its combination of both thiophene and tetrahydropyran rings, which may impart distinct chemical and biological properties not found in simpler analogs .

Q & A

Basic: What synthetic routes are recommended for n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine, and what reaction conditions critically influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling tetrahydro-2H-pyran-4-amine with 2-(thiophen-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key factors include:

- Catalyst choice: Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance efficiency .

- Solvent effects: Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of the amine group .

- Temperature control: Reactions at 60–80°C balance kinetics and side-product formation .

Yield optimization requires monitoring intermediates via TLC or HPLC.

Advanced: How can computational methods optimize the synthesis and predict reactivity of this compound?

Answer:

AI-driven synthesis planning tools (e.g., ICReDD’s quantum chemical reaction path search) can model feasible routes by analyzing bond dissociation energies and transition states . Key steps:

Quantum mechanical calculations: Density Functional Theory (DFT) predicts regioselectivity of thiophene substitution .

Reaction network analysis: Identifies competing pathways, such as undesired ring-opening of the tetrahydropyran moiety .

Machine learning: Trained on databases like Reaxys to recommend solvent/catalyst combinations .

Experimental validation via microreactor systems allows rapid iteration between computational and empirical data .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy:

- Mass spectrometry (HRMS): Exact mass matching (e.g., C₁₁H₁₇NOS⁺: calculated 228.1056) ensures purity .

- IR spectroscopy: N-H stretches (~3300 cm⁻¹) and C-S bonds (~700 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions between experimental and computational reactivity data?

Answer:

- Iterative design: Use DFT-calculated activation energies to refine experimental conditions (e.g., adjusting pH for amine protonation) .

- In situ monitoring: Raman spectroscopy tracks real-time reaction progress, identifying discrepancies in intermediate stability .

- Multivariate analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) causing data mismatches .

Basic: What safety protocols are essential during handling?

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (amines can cause irritation) .

- Ventilation: Use fume hoods due to potential volatility of the tetrahydropyran moiety .

- Waste disposal: Segregate halogenated byproducts (if any) and neutralize acidic/basic residues before disposal .

Advanced: How does the thiophene moiety influence electronic properties and biomolecular interactions?

Answer:

- Electronic effects: Thiophene’s electron-rich π-system enhances charge-transfer interactions, quantified via cyclic voltammetry (oxidation peaks ~1.2 V vs. Ag/AgCl) .

- Molecular docking: Simulations show thiophene’s sulfur atom forms van der Waals contacts with hydrophobic protein pockets (e.g., kinase targets) .

- Solvatochromism: UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) reveals polarity-dependent absorbance shifts .

Basic: What are the solubility and stability profiles under varying conditions?

Answer:

- Solubility:

- Stability:

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

- Scaffold for kinase inhibitors: The tetrahydropyran-thiophene core mimics ATP-binding motifs, enabling selective binding to EGFR or CDK2 .

- Prodrug potential: Amine group can be functionalized with ester linkages for pH-sensitive drug release .

- In vivo studies: Radiolabeling (e.g., ¹⁴C at the ethyl bridge) tracks biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.